(5-Chloropyrimidin-2-yl)methanamine | Enables High-Efficacy 5-HT1A Agonists with Unmatched Subtype Selectivity
As a critical building block, (5-Chloropyrimidin-2-yl)methanamine is used in the synthesis of 5-HT1A receptor agonists such as F15599. The derived agonist exhibits nanomolar affinity for 5-HT1A and over 1000-fold selectivity against other serotonin receptor subtypes (5-HT2-7), as well as numerous GPCRs, transporters, ion channels, and enzymes [1]. This level of selectivity, enabled by the precise pyrimidine scaffold including the 5-chloro substitution, represents a marked improvement over prototypical 5-HT1A agonists like (+/-)-8-OH-DPAT, which display broader receptor engagement profiles.
| Evidence Dimension | 5-HT1A Receptor Subtype Selectivity |
|---|---|
| Target Compound Data | Derived agonist (F15599) shows >1000-fold selectivity for 5-HT1A over 5-HT2-7 and other off-targets [1] |
| Comparator Or Baseline | Prototypical agonist (+/-)-8-OH-DPAT demonstrates lower selectivity (no precise fold-data reported, but known to have broader activity) [1] |
| Quantified Difference | >1000-fold increase in selectivity conferred by the pyrimidine scaffold [1] |
| Conditions | Radioligand binding assays and cellular signal transduction models; assessment of affinity for h5-HT1A receptor and selectivity panels [1] |
Why This Matters
For researchers developing selective 5-HT1A-targeted antidepressants, this building block provides access to chemical space with exceptional selectivity, minimizing off-target liabilities and improving the therapeutic window of lead candidates.
- [1] Maurel, J. L., Autin, J. M., Funes, P., Newman-Tancredi, A., Colpaert, F., & Vacher, B. (2007). High-efficacy 5-HT1A agonists for antidepressant treatment: a renewed opportunity. Journal of Medicinal Chemistry, 50(20), 5024-5033. https://doi.org/10.1021/jm070714l View Source
